

Application Notes and Protocols for AM-5308 in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of **AM-5308**, a potent KIF18A inhibitor, in various mouse models of cancer. The protocols outlined below are based on established preclinical studies and are intended to guide researchers in designing and executing in vivo efficacy and pharmacodynamic experiments.

Core Mechanism of Action

AM-5308 is a selective inhibitor of the mitotic kinesin KIF18A, which plays a crucial role in regulating chromosome alignment during cell division.[1][2][3] By inhibiting the ATPase activity of KIF18A, AM-5308 disrupts proper chromosome segregation, leading to a prolonged mitotic arrest and subsequent cell death, particularly in cancer cells exhibiting chromosomal instability. [3] This targeted approach offers a promising therapeutic strategy against aggressive cancers such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC), which frequently harbor TP53 mutations and display chromosomal instability.[4][5]

Data Presentation: In Vivo Dosing Regimens

The following table summarizes the key parameters for the administration of **AM-5308** in mouse xenograft models based on published studies.



Parameter	Details	Mouse Model(s)	Reference
Dosage	25 mg/kg	OVCAR-3, CAL-51, OVCAR-8	[4][6]
50 mg/kg	OVCAR-3	[6]	
Administration Route	Intraperitoneal (i.p.) Injection	OVCAR-3, CAL-51, OVCAR-8	[1][4][6]
Dosing Frequency	Once daily	OVCAR-3, CAL-51	[4][6]
Treatment Duration	2 days (for antitumor activity)	OVCAR-3	[1]
18 days (for efficacy and tolerability)	OVCAR-3, CAL-51	[4][6]	
Vehicle	20% SBE-β-CD in Saline	Not specified, but a general protocol	[1]

Experimental Protocols Preparation of AM-5308 Dosing Solution

This protocol describes the preparation of a 2 mg/mL suspended solution of **AM-5308** suitable for intraperitoneal injection in mice.

Materials:

- AM-5308 powder
- Dimethyl sulfoxide (DMSO)
- 20% Captisol® (SBE-β-CD) in Saline
- Sterile, pyrogen-free saline
- Sterile microcentrifuge tubes
- Vortex mixer



· Pipettes and sterile pipette tips

Protocol:

- Prepare a 20 mg/mL stock solution of AM-5308 in DMSO.
 - Weigh the required amount of AM-5308 powder.
 - Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 20 mg/mL.
 - Vortex thoroughly to ensure complete dissolution.
- Prepare the final dosing solution.
 - In a sterile microcentrifuge tube, add 900 μL of 20% SBE-β-CD in Saline.
 - \circ To this, add 100 µL of the 20 mg/mL **AM-5308** stock solution in DMSO.
 - \circ This will result in a final concentration of 2 mg/mL **AM-5308** in a solution of 10% DMSO and 18% SBE-β-CD in Saline.
 - Vortex the suspension thoroughly before each injection to ensure a uniform distribution of the compound.

Administration of AM-5308 to Mice

This protocol outlines the procedure for intraperitoneal (i.p.) administration of **AM-5308** to mice.

Materials:

- Prepared AM-5308 dosing solution
- Appropriately sized mice for the study (e.g., female athymic nude mice for xenograft models)
- Sterile 1 mL syringes with 27-30 gauge needles
- Animal scale



• 70% ethanol for disinfection

Protocol:

- Animal Preparation:
 - Weigh each mouse accurately to determine the correct injection volume.
 - The injection volume can be calculated using the following formula: Volume (mL) = (Mouse Weight (kg) x Dose (mg/kg)) / Concentration (mg/mL) For a 25 mg/kg dose using a 2 mg/mL solution: Volume (mL) = (Mouse Weight (kg) x 25) / 2
- Injection Procedure:
 - Gently restrain the mouse, exposing the lower abdominal area.
 - Wipe the injection site with 70% ethanol.
 - Insert the needle into the peritoneal cavity in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or other organs.
 - Inject the calculated volume of the AM-5308 suspension slowly and steadily.
 - Withdraw the needle and return the mouse to its cage.
- · Monitoring:
 - Monitor the animals regularly for any signs of toxicity or adverse reactions, including changes in weight, behavior, or appearance.
 - For efficacy studies, tumor volume should be measured at regular intervals.

Visualizations Signaling Pathway of AM-5308



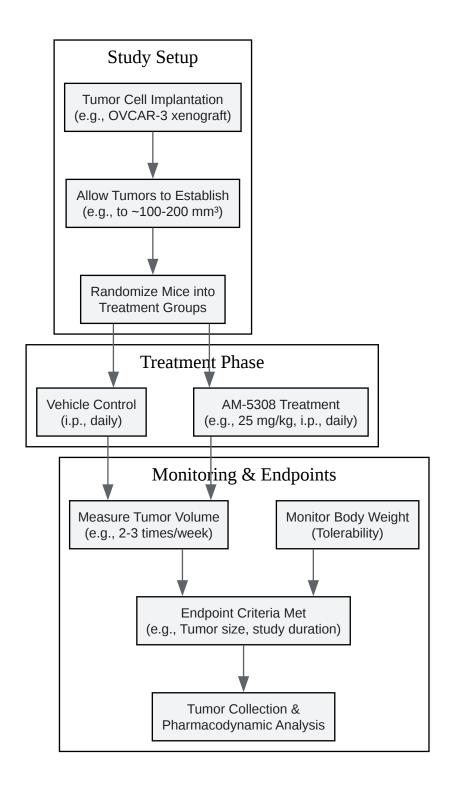


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Caption: Mechanism of action of AM-5308 in inducing mitotic catastrophe.

Experimental Workflow for In Vivo Efficacy Study





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Caption: General workflow for an in vivo efficacy study of AM-5308.



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